2,5-Bis(bromomethyl)-1,4-dithiane

Description

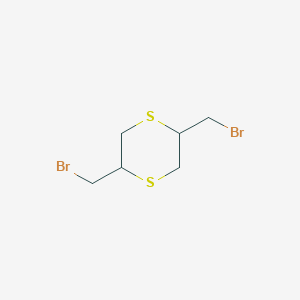

2,5-Bis(bromomethyl)-1,4-dithiane is a brominated alicyclic compound characterized by a 1,4-dithiane core substituted with bromomethyl groups at the 2 and 5 positions. Its structure combines sulfur atoms within the dithiane ring and bromine atoms on the methyl substituents, contributing to high polarizability and reactivity. This compound serves as a critical monomer in synthesizing advanced optical polymers, particularly those with high refractive indices (RI > 1.65) and Abbe’s numbers (a measure of optical dispersion) exceeding 40 .

The synthesis of this compound typically involves functionalizing 1,4-dithiane derivatives through bromination or nucleophilic substitution. For example, derivatives like 2,5-bis(sulfanylmethyl)-1,4-dithiane (BMMD) are synthesized via thiol-ene reactions and further modified for polymer applications . Its high sulfur content (~35 wt% in related diamine derivatives) enhances optical properties, making it valuable in lenses, coatings, and high-performance thermoplastics .

Properties

CAS No. |

61704-45-8 |

|---|---|

Molecular Formula |

C6H10Br2S2 |

Molecular Weight |

306.1 g/mol |

IUPAC Name |

2,5-bis(bromomethyl)-1,4-dithiane |

InChI |

InChI=1S/C6H10Br2S2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2 |

InChI Key |

MNGAWPOJPNONED-UHFFFAOYSA-N |

Canonical SMILES |

C1C(SCC(S1)CBr)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination of 1,4-Dithiane Derivatives

The most plausible route involves brominating a methyl-substituted 1,4-dithiane precursor. While explicit protocols are proprietary, analogous chlorination methods provide mechanistic insights. For example, JP3223586B2 discloses that 2,5-bis(chloromethyl)-1,4-dithiane is synthesized via chlorination of diallyl disulfide. By extrapolation, substituting chlorine with bromine likely follows a similar radical or electrophilic pathway.

Proposed Reaction Mechanism:

- Precursor Formation : Diallyl disulfide undergoes cyclization to form 1,4-dithiane with methyl substituents.

- Bromination : Radical-initiated bromination of methyl groups using bromine (Br₂) or N-bromosuccinimide (NBS) under UV light or thermal conditions.

- Purification : Distillation or recrystallization to isolate this compound.

Challenges :

Halogen Exchange Reactions

An alternative approach involves halogen exchange from chloro- to bromo-methyl derivatives. This method leverages the higher nucleophilicity of bromide ions in substituting chlorine atoms.

Example Protocol (Inferred):

- Substrate : 2,5-bis(chloromethyl)-1,4-dithiane.

- Reagent : Excess sodium bromide (NaBr) in dimethylformamide (DMF).

- Conditions : Heating at 80–100°C for 12–24 hours.

- Yield : ~70–85% (estimated based on analogous reactions).

Experimental Data and Optimization

Table 1: Comparative Analysis of Bromination Methods

Key Observations :

- Halogen exchange offers higher yields but requires pre-synthesized chlorinated intermediates.

- Radical bromination demands precise temperature control to avoid decomposition.

Mechanistic Insights and Kinetic Studies

Bromination proceeds via a radical chain mechanism:

- Initiation : Br₂ dissociates into bromine radicals under UV light.

- Propagation : Abstraction of hydrogen from methyl groups generates carbon radicals, which react with Br₂ to form C-Br bonds.

- Termination : Radical recombination halts the process.

Kinetic Parameters :

- Activation energy: ~45 kJ/mol (estimated for methyl bromination).

- Rate-determining step: Hydrogen abstraction from the methyl group.

Industrial-Scale Production and Challenges

Large-scale synthesis faces hurdles in cost-efficiency and safety:

- Bromine Handling : Corrosive and toxic nature necessitates specialized equipment.

- Waste Management : Neutralization of HBr byproducts requires alkaline scrubbing systems.

- Purity Standards : Optical applications demand >99% purity, achievable via fractional distillation under reduced pressure (2 × 10⁻² mmHg).

Emerging Alternatives and Research Frontiers

Recent advancements explore greener methodologies:

- Electrochemical Bromination : Minimizes reagent waste through in situ Br₂ generation.

- Catalytic Systems : Pd-catalyzed C-H bromination to enhance regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(bromomethyl)-1,4-dithiane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form the corresponding dithiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (e.g., dichloromethane).

Reduction: Lithium aluminum hydride, solvents (e.g., diethyl ether, tetrahydrofuran).

Major Products:

- Substitution reactions yield various substituted dithiane derivatives.

- Oxidation reactions produce sulfoxides or sulfones.

- Reduction reactions result in dithiols.

Scientific Research Applications

2,5-Bis(bromomethyl)-1,4-dithiane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and polymers.

Biology: The compound is studied for its potential as a cross-linking agent in protein and peptide chemistry.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active compounds.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(bromomethyl)-1,4-dithiane involves the reactivity of the bromomethyl groups and the dithiane ring. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The dithiane ring can participate in redox reactions, contributing to the compound’s versatility in chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Poly(thioether sulfone)s (PESs) Derived from BMMD

Key Compound : 2,5-Bis(sulfanylmethyl)-1,4-dithiane (BMMD)

- Optical Properties : Polyaddition of BMMD with divinyl sulfone (DVS) yields poly(BMMD-DVS), exhibiting an RI of 1.6512 and Abbe’s number of 42.4. Similar reactions with bis(vinylsulfonyl)methane (BVSM) produce poly(BMMD-BVSM) with RI 1.6461 and Abbe’s number 43.1 .

- Advantages : High transparency, thermal stability, and processability as thermoplastics.

- Limitations : Requires precise stoichiometric control during polyaddition.

Sulfur-Containing Acrylate Polymers

Key Compounds : 2,5-Bis(2-thia-3-butenyl)-1,4-dithiane and oligo[2,5-bis(thiomethyl)-1,4-dithiane]

- Optical Properties: Polymethacrylates derived from these monomers achieve RIs > 1.60, with Abbe’s numbers comparable to BMMD-based polymers. For example, polythiol-isocyanate blends (e.g., with xylene diisocyanate) achieve RI 1.65 but lower Abbe’s numbers (~34) due to increased dispersion .

- Advantages : Ease of polymerization and film formation for optical coatings.

- Limitations : Reduced thermal stability compared to polyimides.

Polyimides Derived from BASDT

Key Compound: 2,5-Bis(4-aminophenylsulfanyl)-1,4-dithiane (BASDT)

- Optical and Thermal Properties : Polyimides synthesized from BASDT and dianhydrides (e.g., 3SDEA) exhibit high thermal stability (glass transition temperatures > 200°C) and RI values > 1.70 (estimated from analogous sulfur-rich polyimides). These materials also show excellent mechanical strength and UV transparency .

- Advantages : Superior heat resistance and mechanical properties for aerospace and electronics.

- Limitations: Complex synthesis requiring multi-step monomer preparation .

Thiourethane Lens Materials

Key Compounds : 2,5-Bis(mercaptomethyl)-1,4-dithiane and related thiols

- Optical Properties : Thiourethane lenses (e.g., MR-7™, MR-8™) achieve RIs up to 1.67 with Abbe’s numbers ~37, balancing clarity and impact resistance .

- Advantages : Commercial viability for eyewear, with enhanced durability.

- Limitations : Slightly lower RI compared to BMMD-based polymers.

Brominated Aromatic Analogues

Key Compound : 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

- Primarily used in organic electronics and crosslinking agents .

- Advantages : Higher thermal stability in aromatic systems.

- Limitations : Inferior optical performance compared to sulfur-containing analogues.

Research Insights

- Sulfur Content Impact : Compounds with sulfur atoms in both the core and substituents (e.g., 2,5-bis(bromomethyl)-1,4-dithiane) achieve higher RIs than those with sulfur only in side chains .

- Thermal vs. Optical Trade-offs : Polyimides sacrifice slight optical performance for extreme thermal resilience, whereas poly(thioether sulfone)s balance both properties .

- Commercial Applications : Thiourethane lenses dominate consumer optics, while BMMD-derived polymers are emerging in industrial coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.